molecular formula C24H20F2N4O2 B5871373 N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide

N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide

Cat. No. B5871373
M. Wt: 434.4 g/mol
InChI Key: UTSUFYKFYRGTHZ-DPCVLPDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide, also known as BFET, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of terephthalic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is not well understood. However, studies have suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may act as a potential inhibitor of enzymes involved in various biological processes. In a study conducted by Wei et al. (2018), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine. The study suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide have not been extensively studied. However, studies have suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. In a study conducted by Zhang et al. (2018), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was shown to inhibit the growth of human lung cancer cells. The study suggested that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may have potential applications in the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide has several advantages and limitations for lab experiments. One of the main advantages of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is its ease of synthesis using various methods. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is also stable and has a long shelf life, making it a potential candidate for the development of drugs. However, one of the main limitations of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is its low solubility in water, which may limit its potential applications in biological systems.

Future Directions

There are several future directions for the study of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide. One of the main future directions is the development of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide-based fluorescent probes for the detection of various biological molecules. Another future direction is the study of the mechanism of action of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide and its potential applications in the treatment of various diseases. Additionally, the development of new methods for the synthesis of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may also be an area of future research.
In conclusion, N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide is a compound that has gained attention in the scientific community due to its potential applications in various fields. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide can be synthesized using various methods, and has potential applications in catalysis, fluorescence sensing, and medicinal chemistry. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide may act as a potential inhibitor of enzymes involved in various biological processes, and may have potential applications in the treatment of various diseases. N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide has several advantages and limitations for lab experiments, and there are several future directions for the study of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide.

Synthesis Methods

N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide can be synthesized using various methods, including microwave-assisted synthesis, sonochemical synthesis, and conventional heating methods. In a study conducted by Liu et al. (2019), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was synthesized using a one-pot microwave-assisted method. The reaction involved the condensation of terephthalic acid with 4-fluorobenzaldehyde in the presence of hydrazine hydrate. The reaction mixture was then heated in a microwave reactor for 10 minutes, resulting in the formation of N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide.

Scientific Research Applications

N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide has been studied extensively for its potential applications in various fields, including catalysis, fluorescence sensing, and medicinal chemistry. In a study conducted by Huang et al. (2019), N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide was used as a fluorescent probe for the detection of hypochlorite. The study showed that N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide exhibited high selectivity and sensitivity towards hypochlorite, making it a potential candidate for the development of fluorescent probes.

properties

IUPAC Name

1-N,4-N-bis[(E)-1-(4-fluorophenyl)ethylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O2/c1-15(17-7-11-21(25)12-8-17)27-29-23(31)19-3-5-20(6-4-19)24(32)30-28-16(2)18-9-13-22(26)14-10-18/h3-14H,1-2H3,(H,29,31)(H,30,32)/b27-15+,28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSUFYKFYRGTHZ-DPCVLPDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC=C(C=C2)F)\C)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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